1-(BENZENESULFONYL)-4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)PIPERAZINE
Overview
Description
1-(BENZENESULFONYL)-4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and a nitrophenyl group linked to a furan-2-ylmethylthio moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: Starting with piperazine, the benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base like triethylamine.
Introduction of the nitrophenyl group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Attachment of the furan-2-ylmethylthio moiety: This step might involve the reaction of a furan-2-ylmethylthiol with the nitrophenyl intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring and the thioether linkage can be susceptible to oxidation.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzenesulfonyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Bases like sodium hydride or potassium carbonate for nucleophilic substitutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)PIPERAZINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The nitrophenyl and furan moieties could play a role in binding to the target site, while the benzenesulfonyl group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-(BENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE: Lacks the furan-2-ylmethylthio moiety.
1-(BENZENESULFONYL)-4-(3-{[(THIOPHEN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)PIPERAZINE: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(BENZENESULFONYL)-4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)PIPERAZINE is unique due to the presence of the furan-2-ylmethylthio moiety, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c25-24(26)20-9-8-17(15-21(20)30-16-18-5-4-14-29-18)22-10-12-23(13-11-22)31(27,28)19-6-2-1-3-7-19/h1-9,14-15H,10-13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWLLSVYJCTGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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